
3-Amino-1-(pyrimidin-5-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(pyrimidin-5-yl)propan-1-one is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an amino group attached to a propanone moiety, which is further connected to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyrimidin-5-yl)propan-1-one typically involves the condensation of pyrimidine derivatives with appropriate amino and carbonyl-containing reagents. One common method involves the reaction of pyrimidine-5-carbaldehyde with 3-aminopropan-1-one under acidic or basic conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and chromatography are employed to purify the compound .
化学反応の分析
Types of Reactions
3-Amino-1-(pyrimidin-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
3-Amino-1-(pyrimidin-5-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-Amino-1-(pyrimidin-5-yl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context .
類似化合物との比較
Similar Compounds
- 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one
- 3-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-N-(3,4-dihydro-2H-pyrrol-5-yl)benzamide
- Pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
3-Amino-1-(pyrimidin-5-yl)propan-1-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of an amino group and a pyrimidine ring allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .
特性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC名 |
3-amino-1-pyrimidin-5-ylpropan-1-one |
InChI |
InChI=1S/C7H9N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5H,1-2,8H2 |
InChIキー |
GYRFLWKGHOCKTO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=N1)C(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207215.png)

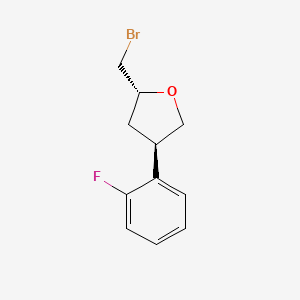
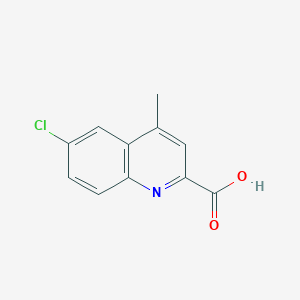
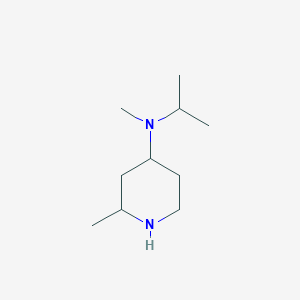
![2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13207254.png)
![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
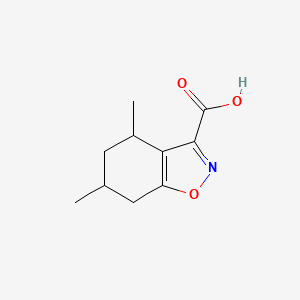
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)
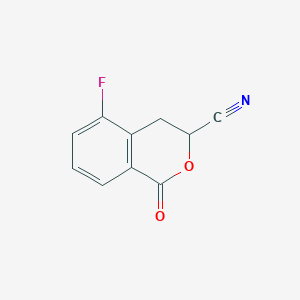
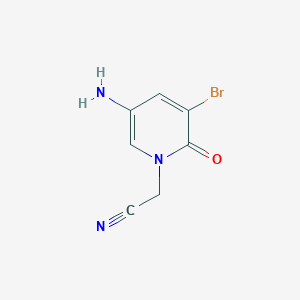
![4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol](/img/structure/B13207314.png)
